molecular formula C16H25N3O5 B2586582 Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate CAS No. 2034527-80-3

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate

Cat. No. B2586582
M. Wt: 339.392
InChI Key: PFOSXSJLFBSRAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate”, there are related compounds that have been synthesized. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This synthesis involved a solvent-free condensation/reduction reaction sequence .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic synthesis explores the development of new methodologies for constructing complex molecules. For instance, the preparation and reaction dynamics of various carbamate compounds have been extensively studied. Techniques such as the Diels-Alder reaction, which allows for the efficient synthesis of cyclic compounds, are central to this area of research. These methods are crucial for the development of pharmaceuticals, agrochemicals, and materials science (Padwa, Brodney, & Lynch, 2003).

Medicinal Chemistry and Drug Design

In medicinal chemistry, tert-butyl carbamate derivatives serve as key intermediates in the synthesis of biologically active compounds. They are pivotal in the synthesis of drugs like omisertinib (AZD9291), highlighting the significance of these chemical entities in developing targeted cancer therapies. The optimized synthetic routes for these intermediates contribute to the efficient production of these drugs, underscoring the importance of carbamate chemistry in medicinal applications (Zhao, Guo, Lan, & Xu, 2017).

Advanced Materials and Catalysis

Tert-butyl carbamate derivatives also find applications in the synthesis of materials and catalysts. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Such advancements demonstrate the role of these compounds in catalysis, potentially leading to more efficient and environmentally friendly chemical processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Photocatalysis and Light-Driven Chemical Transformations

The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives illustrates the utility of these compounds in light-driven chemical transformations. This research contributes to the development of novel synthetic pathways, enabling the creation of complex molecules under mild conditions, which is highly desirable in green chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

properties

IUPAC Name

tert-butyl N-[3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(22)18-8-6-7-17-14(21)11-10-19(4)13(20)9-12(11)23-5/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOSXSJLFBSRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN(C(=O)C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate

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